molecular formula C23H29N5O B2963099 6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902024-13-9

6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2963099
CAS No.: 902024-13-9
M. Wt: 391.519
InChI Key: PUJSOLLWPSSYQE-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities . They have been studied for their potential as therapeutic agents for various conditions, including acute lung injury .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various synthetic pathways have been developed for the preparation and post-functionalization of this scaffold . For example, one study used a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to create triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they have been evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .

Scientific Research Applications

Synthesis and Inhibitory Activity

Pyrazolopyrimidine derivatives, such as those mentioned in studies, have been synthesized and evaluated for their inhibitory activities against specific enzymes or receptors. For instance, a series of 6-phenylpyrazolo[3,4-d]pyrimidones demonstrated specific inhibition of cyclic GMP phosphodiesterase, showcasing potential for treating conditions like hypertension (B. Dumaitre & N. Dodic, 1996). These findings underscore the importance of the pyrazolopyrimidine scaffold in developing new therapeutic agents with selective action profiles.

Crystal Structure and Anticancer Activity

The crystal structure of pyrazolopyrimidine derivatives provides valuable insights into their molecular configuration and interaction with biological targets. For example, a compound with a similar structure demonstrated moderate anticancer activity, suggesting the potential of such molecules in cancer research and treatment strategies (Lu Jiu-fu et al., 2015).

Analgesic and Anti-inflammatory Activities

Research on new visnagen and khellin furochromone pyrimidine derivatives highlighted their analgesic and anti-inflammatory activities. Such studies reveal the potential of pyrazolopyrimidine compounds in developing new pain and inflammation management therapies (A. Abu‐Hashem & M. Youssef, 2011).

Cognitive Impairment Treatment

The discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) from the pyrazolopyrimidinone series illustrates the potential of these compounds in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

Antihypertensive Agents

Some pyrazolopyrimidine derivatives have shown promising antihypertensive activity in vitro and in vivo, indicating their potential as novel antihypertensive agents (S. M. Bayomi et al., 1999).

Mechanism of Action

While the specific mechanism of action for “6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is not known, pyrazolo[1,5-a]pyrimidines have been found to exhibit anti-inflammatory activity. For example, one compound was found to inhibit cytokines secretion of macrophages through suppressing the TLR4/p38 signaling pathway .

Future Directions

Pyrazolo[1,5-a]pyrimidines continue to be an area of active research due to their potential therapeutic applications. Future research may focus on developing new synthetic routes, studying their mechanisms of action, and exploring their potential as therapeutic agents for various conditions .

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-3-8-20-18(2)26-23-21(19-9-5-4-6-10-19)17-25-28(23)22(20)24-11-7-12-27-13-15-29-16-14-27/h3-6,9-10,17,24H,1,7-8,11-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSOLLWPSSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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